Product packaging for 2-(4-chloropyridin-2-yl)propan-2-ol(Cat. No.:CAS No. 40472-76-2)

2-(4-chloropyridin-2-yl)propan-2-ol

Cat. No.: B6613827
CAS No.: 40472-76-2
M. Wt: 171.62 g/mol
InChI Key: XCKHPYOSLVIIBZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Architectures in Synthetic Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. nih.govrsc.org Its importance in synthetic chemistry stems from several key features:

Versatility in Functionalization: The pyridine ring can be readily functionalized at various positions through a range of chemical reactions. The nitrogen atom imparts a degree of basicity and influences the reactivity of the ring, making it susceptible to both electrophilic and nucleophilic substitution reactions. nih.govwikipedia.org

Role in Medicinal Chemistry: Pyridine and its derivatives are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds and approved drugs. rsc.orgnih.gov Their ability to engage in hydrogen bonding and other intermolecular interactions makes them valuable components in the design of molecules that can interact with biological targets. nih.gov

Ligand Development: The nitrogen atom in the pyridine ring can coordinate to metal centers, making pyridine derivatives essential ligands in organometallic chemistry and catalysis. nih.gov

Material Science Applications: Pyridine-based units are incorporated into the structure of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), contributing to their unique properties for applications like gas storage and separation. wikipedia.org

The ability to modify the pyridine core, for instance, through C-H functionalization, allows chemists to fine-tune the properties of these molecules for specific applications, further highlighting the significance of this heterocyclic system. innovations-report.comnih.govuni-muenster.de

Contextualization of 2-(4-chloropyridin-2-yl)propan-2-ol within Contemporary Chemical Research

The study of this compound is situated within the broader context of research focused on the synthesis and application of functionalized heterocyclic compounds. nih.govjst.go.jpresearchgate.nettandfonline.com The specific combination of a chlorinated pyridine ring and a tertiary alcohol side chain presents several points of interest for contemporary chemical research:

Exploration of Novel Scaffolds: The synthesis of molecules like this compound contributes to the expansion of the chemical space available to medicinal chemists and materials scientists. nih.govjst.go.jp The unique three-dimensional arrangement of its functional groups could lead to novel biological activities or material properties.

Investigation of Structure-Activity Relationships (SAR): By synthesizing and studying a range of related pyridine derivatives, researchers can elucidate how specific structural features, such as the position of the chlorine atom or the nature of the alcohol side chain, influence the compound's properties. nih.govresearchgate.net This is a fundamental aspect of drug discovery and materials design.

Development of Synthetic Methodologies: The preparation of this compound can serve as a test case for the development of new and more efficient synthetic methods for constructing substituted pyridines. nih.govchemrxiv.org

The physical and chemical properties of this compound are influenced by both the halogenated pyridine core and the tertiary alcohol group. The polar carbon-halogen bond and the ability of the hydroxyl group to participate in hydrogen bonding will affect properties such as boiling point, melting point, and solubility. openochem.orgpressbooks.pubuqu.edu.sa

Research Objectives and Scope of Investigation for this compound

While specific research objectives for this compound are not extensively detailed in the public domain, the investigation of such a compound would likely encompass the following:

Synthesis and Characterization: The primary objective would be the efficient synthesis of the target molecule. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

Exploration of Chemical Reactivity: A key research goal would be to investigate the reactivity of the different functional groups within the molecule. This could include reactions at the pyridine nitrogen, substitution of the chlorine atom, and transformations of the tertiary alcohol.

Evaluation of Potential Applications: Depending on the research context, the compound might be screened for biological activity (e.g., as an anticancer or antimicrobial agent) or evaluated for its potential as a building block in the synthesis of more complex molecules or materials. jst.go.jpresearchgate.netacs.org

The scope of such an investigation would be to gain a fundamental understanding of the synthesis, properties, and reactivity of this specific halogenated pyridine alcohol, thereby contributing to the broader knowledge base of heterocyclic chemistry.

Below is a data table summarizing some of the key properties of the constituent functional groups found in this compound.

Functional GroupKey PropertiesReferences
Pyridine Heteroaromatic, basic, can act as a ligand, undergoes nucleophilic and electrophilic substitution. nih.govwikipedia.org
Chlorine (on Pyridine) Electron-withdrawing, can be a site for nucleophilic substitution. libretexts.orgunacademy.com
Tertiary Alcohol Sterically hindered, resistant to mild oxidation, can undergo dehydration and substitution. fiveable.mebritannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B6613827 2-(4-chloropyridin-2-yl)propan-2-ol CAS No. 40472-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloropyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKHPYOSLVIIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chloropyridin 2 Yl Propan 2 Ol and Analogues

Precursor Synthesis Strategies for Chloropyridine Derivatives

The efficient synthesis of the target compound heavily relies on the availability of appropriately functionalized chloropyridine precursors.

Synthesis of 4-chloropyridine-2-carbonyl precursors

A crucial precursor for the ultimate synthesis of 2-(4-chloropyridin-2-yl)propan-2-ol is a pyridine (B92270) ring chlorinated at the 4-position and bearing a carbonyl group at the 2-position. One common starting material for this is 4-chloropyridine-2-carboxylic acid. guidechem.com This acid can be synthesized from 4-chloro-2-methylpyridine (B118027) via an oxidation reaction. guidechem.com Alternatively, it can be prepared from pyridine-2-carboxylic acid through a chlorination reaction. guidechem.com The resulting 4-chloropyridine-2-carboxylic acid can then be converted to its corresponding acid chloride, 4-chloro-pyridine-2-carbonyl chloride, by reacting it with thionyl chloride in the presence of a catalytic amount of anhydrous DMF. guidechem.com This acid chloride is a versatile intermediate for introducing the desired side chain.

Functionalization of Pyridine Rings for Chlorination at the 4-position

The selective introduction of a chlorine atom at the 4-position of the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions require harsh conditions. nih.gov However, several strategies have been developed to achieve this transformation.

One approach involves the direct chlorination of pyridine or its derivatives. For instance, pyridine can be reacted with a chlorinating agent like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.com Another method employs the conversion of pyridine to its N-oxide, which activates the 4-position towards electrophilic attack. Subsequent reaction with a chlorinating agent such as phosphorus oxychloride or sulfuryl chloride can introduce the chlorine atom. researchgate.net

A more recent and selective method involves the use of designed phosphine (B1218219) reagents. nih.gov In this strategy, a heterocyclic phosphine is installed at the 4-position of a pyridine as a phosphonium (B103445) salt. This phosphonium group can then be displaced by a halide nucleophile, such as from lithium chloride, to yield the 4-chloropyridine (B1293800) derivative. nih.gov This method is notable for its applicability to a broad range of unactivated pyridines and its tolerance of various functional groups. nih.gov

High-temperature, gas-phase chlorination of pyridine and its alkylated derivatives has also been explored, though it can sometimes lead to a mixture of products. youtube.comgoogle.com

Stereoselective approaches to chiral pyridyl propanols

While the synthesis of the racemic form of this compound is more common, stereoselective methods can be employed to obtain specific enantiomers of chiral pyridyl propanols. These approaches are crucial for applications where a single enantiomer exhibits the desired biological activity.

One strategy involves the use of chiral auxiliaries. For example, a chiral sulfinamide can be condensed with a pyridyl aldehyde to form a chiral sulfinylimine. Stereoselective addition of a Grignard reagent to this imine, followed by removal of the auxiliary, can yield a chiral pyridyl amine, which can be further functionalized. nih.gov

Another powerful technique is the dynamic kinetic resolution (DKR) of racemic chiral alcohols. mdpi.com This process often combines a metal catalyst for in-situ racemization of the slower-reacting enantiomer with a lipase (B570770) for the enantioselective acylation of the faster-reacting one. mdpi.com This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the desired product. mdpi.com

Asymmetric hydrogenation using chiral catalysts is another established method for producing enantiomerically enriched alcohols. rsc.org Additionally, the Mitsunobu reaction, when performed on chiral amino alcohols with a pyridyl moiety, can proceed with inversion of configuration to yield enantiomerically pure products. mdpi.com

Direct Synthesis Routes to this compound

Once the appropriate chloropyridine precursor is obtained, the 2-propan-2-ol side chain can be introduced through several direct synthesis routes.

Grignard Reagent Addition to Pyridyl Ketones

A widely used and effective method for creating the tertiary alcohol moiety is the addition of a Grignard reagent to a suitable pyridyl ketone. masterorganicchemistry.comyoutube.com In this case, the precursor would be 1-(4-chloropyridin-2-yl)ethan-1-one. The reaction involves the nucleophilic attack of a methylmagnesium halide (e.g., methylmagnesium bromide) on the carbonyl carbon of the ketone. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. youtube.com

The Grignard reagent itself is typically formed by reacting magnesium metal with an alkyl halide in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com It's important to note that Grignard reagents are strong bases and can be quenched by acidic protons, so the reaction must be carried out under anhydrous conditions. masterorganicchemistry.comyoutube.com

Reactant 1Reactant 2Product
1-(4-chloropyridin-2-yl)ethan-1-oneMethylmagnesium bromideThis compound

Nucleophilic Substitution Reactions with Halogenated Pyridine Building Blocks

An alternative strategy involves the use of dihalogenated pyridine building blocks, such as 2,4-dichloropyridine (B17371). The differing reactivity of the chlorine atoms at the 2- and 4-positions allows for selective functionalization. Generally, in nucleophilic aromatic substitution (SNAr) reactions on dichloropyridines, the 4-position is more susceptible to attack than the 2-position. stackexchange.com

This regioselectivity can be exploited by first reacting 2,4-dichloropyridine with a nucleophile that will eventually be converted into the propan-2-ol group. For instance, a protected form of the acetone (B3395972) enolate could potentially be used to displace the chlorine at the 4-position, followed by deprotection and reduction. However, a more common approach is to introduce other functionalities at the 4-position and then build the propan-2-ol side chain.

It is also possible to perform a nucleophilic substitution on a 2-chloropyrimidine (B141910) derivative to obtain the analogous pyrimidinyl compound, 2-(4-chloropyrimidin-2-yl)propan-2-ol. nih.gov The principles of nucleophilic aromatic substitution on the pyrimidine (B1678525) ring are similar to those on the pyridine ring, with the positions ortho and para to the nitrogen atoms being activated for nucleophilic attack. acs.orgstackexchange.com

Multi-step Reaction Sequences for Target Compound Formation

The construction of this compound typically requires a sequential, multi-step approach to ensure the correct placement of the chloro-, and propan-2-ol substituents on the pyridine core. A logical and common strategy involves the initial formation of a suitable ketone precursor followed by the addition of a methyl group via an organometallic reagent.

A plausible synthetic route begins with a di-substituted pyridine, such as 2,4-dichloropyridine. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution or metal-halogen exchange than the one at the C4 position. This differential reactivity allows for selective functionalization. The first major transformation is the introduction of an acetyl group at the C2 position to form 1-(4-chloropyridin-2-yl)ethan-1-one. This can be achieved through various cross-coupling reactions. The subsequent step involves a Grignard reaction, where the ketone is treated with a methyl organometallic reagent, like methylmagnesium bromide or methyllithium, to yield the desired tertiary alcohol.

This stepwise approach provides control over the regiochemistry, ensuring the final product has the precise 2,4-substitution pattern. Each intermediate can be isolated and purified, which often leads to higher purity of the final compound compared to one-pot procedures.

StepStarting MaterialTransformationKey ReagentsIntermediate/ProductPurpose
12,4-DichloropyridineAcylation / Cross-CouplingOrganotin or organoboron reagent (e.g., tributyl(1-ethoxyvinyl)stannane) followed by hydrolysis, or an acyl anion equivalent with a palladium or nickel catalyst.1-(4-chloropyridin-2-yl)ethan-1-oneTo selectively install the ketone functionality at the more reactive C2 position, creating the necessary precursor for the alcohol addition.
21-(4-chloropyridin-2-yl)ethan-1-oneGrignard Reaction / Nucleophilic AdditionMethylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li) in an ether-based solvent (e.g., THF, Diethyl ether).This compoundTo add a methyl group to the carbonyl carbon, forming the target tertiary alcohol.

One-Pot Synthesis and In Situ Generation of Intermediates

One-pot syntheses offer a streamlined alternative to multi-step procedures by combining several reaction steps into a single process without isolating intermediates. This approach can significantly improve efficiency by reducing reaction time, solvent usage, and purification steps. A key strategy in one-pot reactions is the in situ generation of highly reactive intermediates.

For the synthesis of this compound, a hypothetical one-pot process could involve the in situ formation of an organometallic reagent from 2,4-dichloropyridine. By carefully selecting the reagents and conditions, it is possible to form a Grignard or organozinc reagent selectively at the 2-position. This reactive intermediate can then be trapped by acetone, which is present in the same reaction vessel, to form the final tertiary alcohol. The success of such a procedure hinges on controlling the regioselectivity of the initial metalation and managing the reactivity of the generated intermediate.

The principle of generating reactive intermediates in situ is well-established in pyridine chemistry. For example, boronic acids can be generated in situ for subsequent Suzuki couplings to build complex pyridine structures. beilstein-journals.org Similarly, highly reactive organosodium reagents have been used to functionalize pyridines at specific positions. chemrxiv.org One-pot procedures involving the in situ cleavage of an intermediate formamide (B127407) have also been developed for synthesizing substituted aminopyridines. nih.gov These examples underscore the feasibility of applying similar strategies to the synthesis of pyridyl alcohols.

AspectMulti-step SynthesisOne-Pot Synthesis
Efficiency Lower overall yield due to losses at each isolation/purification step. More time-consuming.Higher potential yield, shorter reaction time, reduced resource consumption (solvents, reagents).
Control & Purity High control over each step. Intermediates are purified, leading to a high-purity final product.Less control over individual transformations. Risk of side reactions, potentially making purification more complex.
Intermediate Handling Involves isolation and handling of all intermediates, which may be unstable.Avoids isolation of potentially unstable or hazardous intermediates by generating and consuming them in situ. beilstein-journals.orgchemrxiv.orgnih.gov
Process Simplicity Operationally complex with multiple work-ups and purifications.Operationally simpler, involving a single reaction setup and work-up.

Green Chemistry Principles in the Synthesis of Pyridyl Alcohols

The application of green chemistry principles to the synthesis of pyridyl alcohols aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. biosynce.comrsc.org

Atom Economy and Waste Prevention: A core principle of green chemistry is maximizing atom economy, which measures how many atoms from the reactants are incorporated into the final product. rsc.org Addition reactions, such as the Grignard reaction to form the alcohol, are inherently atom-economical. In contrast, syntheses involving protecting groups or leaving groups generate significant waste. The use of pyridine N-oxides can control regioselectivity but often compromises atom economy due to the need for a separate deoxygenation step. acs.orgacs.org More advanced, sustainable methods integrate this deoxygenation into the main reaction. acs.orgacs.org Industrial processes for alkyl pyridines have demonstrated that identifying the root cause of byproducts and recycling catalysts and process water can dramatically reduce waste. chimia.ch

Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce waste. The development of catalysts based on earth-abundant and non-toxic metals, such as iron, offers a greener alternative to precious metal catalysts like palladium. rsc.org Furthermore, organocatalytic methods have been developed to eliminate the generation of stoichiometric byproducts like phosphine oxide in reactions such as the aza-Wittig synthesis. nih.gov

Safer Solvents and Conditions: A significant portion of chemical waste comes from volatile organic solvents. Green approaches focus on using safer solvents like water or ethanol (B145695), or eliminating solvents altogether. nih.govacs.org Solvent-free multicomponent reactions (MCRs) and mechanochemical methods like ball-milling are effective green strategies for synthesizing pyridines and other heterocycles. acs.orgacs.orgnih.govmdpi.com These methods often require less energy and simplify product isolation. Microwave-assisted synthesis is another tool that can accelerate reactions, improve yields, and reduce energy consumption. nih.govacs.org

Green Chemistry PrincipleApplication in Pyridine/Pyridyl Alcohol SynthesisExample / Benefit
Prevention & Atom Economy Designing syntheses to minimize byproducts. Favoring addition and condensation reactions.Using catalytic cycles and addition reactions (e.g., Grignard) to incorporate most atoms from reagents into the product. rsc.org
Less Hazardous Chemical Syntheses Replacing toxic and hazardous reagents and catalysts with safer alternatives.Employing iron-based catalysts (FeCl₃) instead of more toxic heavy metals like palladium or ruthenium. rsc.org
Safer Solvents and Auxiliaries Reducing or eliminating the use of volatile organic compounds (VOCs).Performing reactions under solvent-free conditions (mechanochemistry, MCRs) or using green solvents like ethanol. acs.orgnih.govmdpi.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; using alternative energy sources.Utilizing microwave irradiation or ball-milling to reduce reaction times and energy input compared to conventional heating. acs.orgacs.org
Catalysis Using catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.Developing organocatalytic routes to avoid stoichiometric phosphine oxide waste in aza-Wittig reactions. nih.gov
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Developing one-pot deoxygenative functionalizations of pyridine N-oxides to avoid a separate deoxygenation step. acs.orgacs.org

Chemical Reactivity and Transformative Pathways of 2 4 Chloropyridin 2 Yl Propan 2 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-(4-chloropyridin-2-yl)propan-2-ol is a key site for various chemical modifications.

Oxidation Reactions to Ketones

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. khanacademy.orglibretexts.org

However, under forcing conditions or with specific reagents, oxidation of secondary alcohols to ketones is a well-established transformation. libretexts.orgchemguide.co.uk For instance, reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, are commonly employed for this purpose. libretexts.org Other oxidizing agents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also oxidize secondary alcohols to ketones. libretexts.org

While direct oxidation of the tertiary alcohol in this compound to a ketone is not a typical reaction, understanding the oxidation of analogous secondary alcohols provides insight into the stability of this functional group. The expected product of such a hypothetical oxidation would be 1-(4-chloropyridin-2-yl)ethan-1-one.

Table 1: Common Oxidizing Agents for Alcohols

Oxidizing AgentTypical Application
Chromic acid (H₂CrO₄)Oxidation of secondary alcohols to ketones. libretexts.org
Potassium permanganate (KMnO₄)Strong oxidizing agent for alcohols. libretexts.org
Sodium dichromate (Na₂Cr₂O₇)Oxidation of secondary alcohols to ketones. libretexts.org
Pyridinium chlorochromate (PCC)Milder oxidation of secondary alcohols to ketones. libretexts.org

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. chemistrysteps.com Therefore, direct nucleophilic substitution is generally not feasible. chemistrysteps.comlibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com

One common strategy involves protonating the alcohol in the presence of a strong acid, such as HCl, HBr, or HI. chemistrysteps.comlibretexts.org This converts the -OH group into a good leaving group, water (H₂O). chemistrysteps.com For tertiary alcohols, this reaction typically proceeds through an Sₙ1 mechanism. libretexts.org

Another approach is to convert the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. chemistrysteps.com These are excellent leaving groups, and their formation allows for subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert alcohols into the corresponding alkyl halides. chemistrysteps.comyoutube.com

In the case of this compound, these substitution reactions would lead to the replacement of the hydroxyl group with another functional group, such as a halide or an amine.

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org For secondary and tertiary alcohols, this reaction typically proceeds through an E1 mechanism. libretexts.org The process is initiated by the protonation of the hydroxyl group by an acid catalyst, such as concentrated sulfuric acid or phosphoric acid, to form a good leaving group (water). libretexts.org

Loss of the water molecule leads to the formation of a carbocation intermediate. libretexts.org Subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of a double bond. libretexts.org

For this compound, dehydration would result in the formation of 4-chloro-2-(prop-1-en-2-yl)pyridine.

Reactions Involving the Chloropyridine Substructure

The chloropyridine ring in this compound is susceptible to reactions characteristic of haloaromatic compounds.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). youtube.comresearchgate.net In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com

The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, resulting in the substituted product. youtube.com The rate of SₙAr reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. researchgate.net Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. youtube.comnih.gov For this compound, reaction with a nucleophile such as an amine would yield the corresponding 4-aminopyridine (B3432731) derivative.

Palladium-Catalyzed Cross-Coupling Reactions of Pyridyl Halides (e.g., Suzuki-Miyaura coupling)

The chlorine atom on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a 2,4-disubstituted pyridine derivative, where the chlorine atom is replaced by the aryl group from the boronic acid.

Table 2: Key Reactions of this compound

Reaction TypeReagents/ConditionsProduct Type
Hydroxyl Group SubstitutionStrong acid (e.g., HBr) or conversion to sulfonate ester followed by nucleophileHalogenated or aminated pyridine derivative
DehydrationConcentrated H₂SO₄ or H₃PO₄, heatAlkene (4-chloro-2-(prop-1-en-2-yl)pyridine)
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine), heatSubstituted pyridine derivative (e.g., 4-aminopyridine)
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base2,4-disubstituted pyridine derivative

Reductive Dechlorination Strategies

The removal of the chlorine atom from the 4-position of the pyridine ring is a key transformation, yielding 2-(pyridin-2-yl)propan-2-ol (B184015) nih.gov. This can be achieved through various reductive methodologies common for aryl chlorides.

Catalytic hydrogenation is a widely employed method for the dehalogenation of chloropyridines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net The reaction cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond. Another effective catalytic system employs palladium(II) acetate (B1210297) with polymethylhydrosiloxane (B1170920) (PMHS) and potassium fluoride (B91410) in THF, which can achieve rapid dechlorination of chloroarenes at room temperature. msu.edu

Alternative strategies involve the use of metal-based reducing agents. Systems composed of sodium hydride with catalytic amounts of nickel, iron, or zinc salts have proven effective in the dechlorination of chlorobenzenes and are applicable to chloropyridines. uky.eduuky.edu Specifically, a nickel-based reagent in THF can achieve rapid reduction. uky.eduuky.edu Zinc metal, in the presence of an aqueous base and a phase transfer catalyst, is also used for the dechlorination of polychlorinated pyridines. google.com Sodium borohydride (B1222165) (NaBH₄), a common reducing agent, can also effect reductive dechlorination of halo-nitro aromatics, suggesting its potential applicability, although it may require specific conditions like high temperatures in solvents such as diglyme. jocpr.com

Table 1: Selected Reductive Dechlorination Methods Applicable to 4-Chloropyridines

Reagent System Catalyst/Conditions Product Reference
H₂ Pd/C, Base (e.g., NaOH) 2-(pyridin-2-yl)propan-2-ol researchgate.net
Polymethylhydrosiloxane (PMHS) Pd(OAc)₂, KF, THF, Room Temp 2-(pyridin-2-yl)propan-2-ol msu.edu
NaH NiCl₂, THF, 65°C 2-(pyridin-2-yl)propan-2-ol uky.eduuky.edu
Zn dust Phase Transfer Catalyst, aq. Base 2-(pyridin-2-yl)propan-2-ol google.com

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for characteristic reactions such as N-oxidation and coordination with metal ions.

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide, 2-(4-chloropyridin-1-oxide-2-yl)propan-2-ol. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). ontosight.aiabertay.ac.uk The synthesis of 4-chloropyridine-N-oxide from 4-chloropyridine (B1293800) is a well-established procedure. ontosight.ai

The formation of the N-oxide has significant chemical consequences:

Altered Reactivity : The N-oxide group is strongly electron-withdrawing, which further deactivates the pyridine ring towards electrophilic attack. Conversely, it significantly activates the ring, especially at the 2- and 4-positions, for nucleophilic aromatic substitution. sciencemadness.org The chlorine atom at the 4-position of the N-oxide becomes exceptionally labile and can be readily displaced by a variety of nucleophiles. sciencemadness.orgchemimpex.com

Increased Reactivity toward Nucleophiles : The replacement of the nitro group in 4-nitropyridine-N-oxide by chloride is a known synthetic route to 4-chloropyridine-N-oxide, highlighting the high reactivity of the 4-position in N-oxides towards nucleophilic attack. sciencemadness.org This enhanced reactivity can be exploited for further derivatization.

Potential for Deoxygenation : The N-oxide can be selectively reduced back to the parent pyridine using various reagents, such as iron powder in acetic acid, making the N-oxide group a useful activating and directing group that can be later removed. sciencemadness.org

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals through the nitrogen atom's lone pair. wikipedia.orgjscimedcentral.com The subject molecule, this compound, possesses two potential coordination sites: the pyridine nitrogen and the oxygen atom of the tertiary alcohol.

Pyridine alcohol-based ligands are versatile, capable of acting as either monodentate or bidentate chelating agents. nih.govmdpi.com

Monodentate Coordination : The compound can coordinate to a metal center solely through the pyridine nitrogen, which is the most common mode for simple pyridine ligands. wikipedia.orgjscimedcentral.com In this case, the propan-2-ol group would remain as a pendant arm.

Bidentate (N,O-Chelating) Coordination : The molecule can act as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This mode of coordination is common for 2-pyridyl alcohol derivatives and can lead to the formation of mononuclear or polynuclear metal complexes with transition metals like copper, nickel, cobalt, platinum, and palladium. nih.gov

The presence of the chlorine atom at the 4-position introduces an electronic modification that can influence the Lewis basicity of the pyridine nitrogen and, consequently, the stability and properties of the resulting metal complexes. The coordination can also affect the reactivity of the ligand itself, for instance by altering the ease of dechlorination or substitution reactions.

Derivatization Strategies for Structural Modification

The structure of this compound offers several handles for derivatization, with the most prominent being the nucleophilic displacement of the 4-chloro substituent.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group like chloride is present at the 2- or 4-position. chegg.comyoutube.com The attack of a nucleophile at the 4-position generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom, facilitating the reaction. vaia.com This contrasts with the 3-position, where such stabilization is not possible, making 3-chloropyridines much less reactive towards nucleophiles. chegg.com

A wide array of nucleophiles can displace the 4-chloro group, leading to a diverse range of derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloropyridines

Nucleophile Reagent Example Product Type Reference
Alcohols/Alkoxides Methanol, Ethanol (B145695), Propanol 4-Alkoxy-2-(pyridin-2-yl)propan-2-ol bath.ac.uk
Thiols/Thiolates Glutathione (GSH) 4-Thioether derivatives nih.gov
Amines Ammonia, primary/secondary amines 4-Amino-2-(pyridin-2-yl)propan-2-ol youtube.com
Azides Sodium azide 4-Azido-2-(pyridin-2-yl)propan-2-ol Inferred

Activation of the pyridine ring, for example through N-oxidation as discussed in section 3.3.1, or by using Lewis acids, can further enhance the rate of nucleophilic substitution. bath.ac.uknih.gov Other derivatization strategies could involve reactions of the hydroxyl group (e.g., esterification, etherification) or metalation at other positions on the ring followed by reaction with an electrophile, although substitution at the C-4 position is the most synthetically exploited pathway. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information on the connectivity of atoms and their chemical environments.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural AssignmentTo unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular structure.

Vibrational SpectroscopyVibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule and its overall molecular vibrations.

Raman Spectroscopy for Molecular Vibrations and Crystal StructuresRaman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and can provide information about the crystal structure of a solid sample. The Raman spectrum of 2-(4-chloropyridin-2-yl)propan-2-ol would provide additional information on the vibrational modes of the pyridine (B92270) ring and the carbon skeleton.

Despite the outlined potential for these powerful analytical techniques to fully characterize this compound, the absence of any published or deposited spectra prevents a detailed discussion and presentation of data tables for this specific compound. The scientific community awaits the synthesis and subsequent spectroscopic analysis of this molecule to populate the public domain with this valuable information.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the 4-chloropyridine (B1293800) ring. The presence of the chlorine atom and the propan-2-ol group can influence the energy of the π → π* and n → π* electronic transitions within the pyridine ring. Typically, aromatic systems like pyridine exhibit strong absorption bands in the UV region. The UV-Vis spectrum of this compound, usually recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima (λmax). These values, along with their corresponding molar absorptivities (ε), provide a fingerprint for the compound and can be used for quantitative analysis.

While specific experimental data for this compound is not widely published, a hypothetical UV-Vis data table is presented below to illustrate the expected findings. The transitions of the pyridine ring would likely be observed, with potential shifts in wavelength and intensity due to the substituents.

Solventλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)Electronic Transition
Ethanol~220-230~8,000-12,000π → π
Ethanol~260-270~2,000-4,000n → π

Note: The data in this table is illustrative and represents typical values for substituted pyridines. Actual experimental values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical mass spectrometry experiment, the sample is ionized, and the resulting molecular ion and its fragment ions are separated and detected.

For this compound, the molecular ion peak ([M]+) would confirm the compound's molecular weight. Due to the presence of chlorine, which has two common isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern, with a peak at [M]+ and another at [M+2]+ with about one-third the intensity.

The fragmentation pattern provides valuable structural information. The bonds in the propan-2-ol substituent are likely to cleave, leading to characteristic fragment ions. For example, the loss of a methyl group (CH3) would result in a significant peak. The cleavage of the C-C bond between the pyridine ring and the propan-2-ol group would also generate distinct fragments. Analysis of these fragments allows for the confirmation of the compound's structure.

A hypothetical fragmentation table for this compound is provided below to illustrate the expected fragmentation pattern.

m/zProposed Fragment IonStructure of Fragment
185/187[M]+[C8H10ClNO]+
170/172[M - CH3]+[C7H7ClNO]+
126/128[M - C3H7O]+[C5H3ClN]+
59[C3H7O]+[(CH3)2COH]+

Note: The data in this table is illustrative. The relative intensities of the peaks would depend on the specific ionization technique and conditions used.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Crystal Packing

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For this compound, SC-XRD would provide unambiguous confirmation of its molecular structure. It would reveal the precise bond lengths and angles of the pyridine ring and the propan-2-ol substituent. Furthermore, it would detail the conformation of the molecule, including the torsion angles between the pyridine ring and the side chain. The analysis of the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, or π-π stacking interactions between the pyridine rings. As this compound is a chiral molecule, SC-XRD of a single enantiomer can be used to determine its absolute stereochemistry.

A hypothetical table of crystallographic data is presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (Å3)Value
Z4

Note: This data is hypothetical as no published crystal structure for this compound is currently available.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorph Characterization

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline form. It is particularly useful for identifying different crystalline polymorphs—different crystal structures of the same compound. Polymorphs can have different physical properties, such as solubility and melting point.

The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ). This pattern is unique to a particular crystalline form. By comparing the PXRD pattern of a synthesized batch to a reference pattern, one can confirm its identity and purity in terms of its crystalline phase. If the compound can exist in multiple polymorphic forms, PXRD is essential for identifying and distinguishing between them.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound in terms of its constituent elements. This data is then used to confirm the empirical formula of the compound, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, with a molecular formula of C8H10ClNO, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield percentages of carbon, hydrogen, nitrogen, and chlorine that are in close agreement with the theoretical values. This serves as a crucial check of the compound's purity and confirms its elemental composition.

The theoretical and hypothetical experimental values for the elemental analysis of this compound are presented in the table below.

ElementTheoretical %Experimental %
Carbon (C)51.7651.70
Hydrogen (H)5.435.45
Chlorine (Cl)19.0919.05
Nitrogen (N)7.547.50

Note: The experimental values are hypothetical and would ideally be within ±0.4% of the theoretical values for a pure sample.

Computational and Theoretical Investigations of 2 4 Chloropyridin 2 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT calculations can accurately predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. researchgate.net For 2-(4-chloropyridin-2-yl)propan-2-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to model its behavior in a gaseous phase or in solution. researchgate.netorientjchem.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process defines the precise bond lengths, bond angles, and dihedral angles between the chloropyridine ring and the propan-2-ol substituent.

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the fundamental vibrational frequencies and their corresponding modes (e.g., stretching, bending, and torsional motions). The results are crucial for interpreting experimental infrared (IR) and Raman spectra. mdpi.com A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are theoretical values and may vary from experimental data.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-Cl 1.745
C-O (alcohol) 1.430
C-N (pyridine) 1.340
C-C (ring-subst.) 1.520
Bond Angles (°) C-C-Cl 119.5
C-N-C 117.0
C-C-O 109.5
Dihedral Angle (°) Pyridine-Propanol ~45.0

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the π-system of the chloropyridine ring, which can accept electron density. The energy gap helps to characterize the charge transfer that can occur within the molecule. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Properties

Parameter Energy (eV) Spatial Distribution
HOMO -6.5 Pyridine ring, Oxygen atom
LUMO -1.2 Chloropyridine ring (π* orbitals)
Energy Gap (ΔE) 5.3 -

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org It plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge distribution. chemrxiv.org Red regions denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. chemrxiv.org

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. These sites are the primary centers for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chlorine atom would exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. acadpubl.eu It examines charge delocalization, hyperconjugative interactions, and charge transfer between filled (donor) and empty (acceptor) orbitals. orientjchem.org The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction. orientjchem.org

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) Predicted E(2) (kcal/mol)
LP (1) N π* (C-C)ring ~25.5
LP (2) O σ* (C-C)subst. ~5.8
LP (3) Cl σ* (C-C)ring ~3.2

Analysis of Intermolecular Interactions

While intramolecular forces define the molecule itself, intermolecular interactions govern how molecules recognize and bind to each other, which is fundamental to understanding the properties of the compound in its condensed state.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Accompanying 2D fingerprint plots break down the Hirshfeld surface into contributions from specific atom-pair contacts, providing a quantitative summary of the interaction types. nih.gov

For this compound, the fingerprint plots would likely show that H···H contacts make up the largest percentage of the surface, as is common for organic molecules. nih.gov Significant contributions are also expected from H···Cl/Cl···H and H···N/N···H contacts, indicating the importance of hydrogen bonding and other close contacts involving these heteroatoms in the crystal packing. C-H···π interactions may also be present, further stabilizing the crystal structure. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%)
H···H 45.0
H···Cl / Cl···H 20.5
H···C / C···H 15.0
H···N / N···H 10.2
C···C 3.5
Other 5.8

Hydrogen Bonding Network Characterization

The molecular structure of this compound, featuring a hydroxyl (-OH) group and a pyridine nitrogen atom, suggests its capability to participate in hydrogen bonding both as a donor (via the hydroxyl hydrogen) and as an acceptor (via the hydroxyl oxygen and the pyridine nitrogen). Computational studies on similar molecules, such as propan-2-ol and various pyridine derivatives, provide a basis for characterizing the potential hydrogen bonding networks in the condensed phase of this compound. researchgate.netmdpi.com

In the solid state, it is anticipated that the primary hydrogen bonding motif would involve the hydroxyl group, leading to the formation of intermolecular O-H···N or O-H···O bridges. The O-H···N interaction would involve the hydroxyl group of one molecule donating a hydrogen bond to the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a common feature in the crystal structures of pyridine-containing alcohols. Alternatively, O-H···O hydrogen bonds could lead to the formation of dimeric structures or extended chains, a phenomenon well-documented for alcohols. researchgate.net Molecular dynamics simulations on related systems, like propan-2-ol in aqueous solutions, highlight the competitive nature of hydrogen bonding between the organic molecule and surrounding water molecules. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are instrumental in quantifying the strength and geometry of these interactions. For instance, studies on pyran-2,4-dione derivatives have used DFT to analyze hydrogen bonding parameters. mdpi.com Based on analogous systems, the geometric parameters for the most likely hydrogen bonds in this compound can be predicted.

Table 1: Predicted Hydrogen Bond Geometries in this compound Based on Analogous Systems

Donor (D)Acceptor (A)D-H···A InteractionPredicted D-A Distance (Å)Predicted <)D-H···A Angle (°)
O-HN (pyridine)Intermolecular2.70 - 2.90160 - 180
O-HO (hydroxyl)Intermolecular2.75 - 3.00150 - 170
C-H (pyridine)ClIntramolecular/Intermolecular3.20 - 3.50130 - 150
C-H (methyl)O (hydroxyl)Intramolecular/Intermolecular3.10 - 3.40120 - 140

Note: The data in this table is extrapolated from computational studies on molecules with similar functional groups and is intended to be illustrative of the expected values for this compound.

Pi-Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, the electronic structure of this compound allows for other significant non-covalent interactions, namely π-stacking and halogen bonding, which are crucial in dictating its supramolecular assembly.

The chloropyridine ring, being an electron-deficient aromatic system, can engage in π-stacking interactions. Theoretical investigations into pyridinium (B92312) ions have shown that even positively charged rings can form stable stacked complexes in solution. nih.gov It is plausible that the chloropyridine ring of this compound could participate in either face-to-face or edge-to-face π-stacking arrangements. The presence of the chlorine atom, an electron-withdrawing group, further modulates the quadrupole moment of the aromatic ring, influencing the geometry and strength of these interactions. Computational studies on related oxadiazole systems have also highlighted the importance of π-π stacking in their crystal packing. mdpi.com

Table 2: Predicted Non-Covalent Interaction Geometries and Energies

Interaction TypeInteracting MoietiesPredicted Distance (Å)Predicted Energy (kcal/mol)
π-π Stacking (Face-to-Face)Chloropyridine rings3.3 - 3.8-2 to -5
Halogen Bonding (C-Cl···N)Cl and Pyridine N3.0 - 3.4-1 to -3
Halogen Bonding (C-Cl···O)Cl and Hydroxyl O3.1 - 3.5-1 to -2.5

Note: The data in this table is based on typical values from computational studies on π-stacking in aromatic systems and halogen bonding in chlorinated organic compounds. nih.govresearchgate.netmdpi.com

Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

For this compound, the values of these descriptors can be estimated based on calculations performed on analogous aromatic and heterocyclic compounds. researchgate.net The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen is expected to result in a significant electrophilicity index, suggesting the molecule can act as an electrophile in reactions.

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the regions of the molecule that are most susceptible to chemical reactions. For this compound, the pyridine nitrogen and the carbon atoms of the ring are likely to be key sites for electrophilic attack, while the regions around the chlorine and oxygen atoms may be susceptible to nucleophilic attack. Computational studies on other heterocyclic systems have successfully used Fukui functions to pinpoint reactive sites. researchgate.net

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorSymbolPredicted Value (eV)Implication
HOMO EnergyEHOMO-6.5 to -7.5Electron-donating ability
LUMO EnergyELUMO-1.0 to -2.0Electron-accepting ability
Energy GapΔE4.5 - 6.5Chemical stability
Chemical Hardnessη2.25 - 3.25Resistance to change in electron distribution
Electrophilicity Indexω1.5 - 2.5Electrophilic character

Note: These values are estimations based on DFT calculations reported for substituted pyridines and other heterocyclic compounds and serve as a guide to the expected electronic properties of the title compound. researchgate.netresearchgate.net

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are expected to be sensitive to the solvent environment. Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, can be predicted through computational models like the Polarizable Continuum Model (PCM).

The UV-Vis spectrum of this compound is likely dominated by π→π* and n→π* electronic transitions associated with the chloropyridine chromophore. The n→π* transition, involving the lone pair electrons on the pyridine nitrogen, is particularly sensitive to solvent polarity. In polar, protic solvents like ethanol (B145695) or water, hydrogen bonding to the pyridine nitrogen stabilizes the non-bonding orbital. libretexts.org This stabilization leads to a larger energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift of the absorption maximum. libretexts.orgsciencepublishinggroup.com Conversely, the π→π* transitions may exhibit a bathochromic (red) shift in polar solvents due to the stabilization of the more polar excited state. sciencepublishinggroup.com Similar solvent-dependent shifts have been computationally and experimentally verified for other chloropyridine complexes and aromatic compounds. researchgate.netsciencepublishinggroup.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax) in Different Solvents

SolventDielectric Constant (ε)Predicted λmax for n→π* (nm)Predicted λmax for π→π* (nm)
Hexane (Non-polar)1.88275 - 285250 - 260
Dichloromethane (Polar aprotic)8.93270 - 280255 - 265
Ethanol (Polar protic)24.55265 - 275260 - 270
Water (Polar protic)80.10260 - 270265 - 275

Note: The predicted spectral shifts are based on established trends for pyridine and other N-heterocyclic compounds in various solvents. libretexts.orgsciencepublishinggroup.comslideshare.netyoutube.com

Molecular Dynamics (MD) Simulations of the Compound and its Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. For this compound, MD simulations could provide valuable insights into its conformational dynamics, solvation structure, and interactions with other molecules.

Simulations of the isolated molecule in different solvents would reveal the preferred conformations and the dynamics of the propan-2-ol side chain relative to the pyridine ring. The structuring of solvent molecules, particularly water, around the solute could be analyzed to understand the hydration shell and the influence of the hydrophobic methyl groups and the hydrophilic hydroxyl and pyridine moieties. MD simulations of propan-2-ol in water have been used to study hydrogen bonding networks and percolation phenomena, providing a template for how such studies could be applied to the title compound. researchgate.net

Furthermore, MD simulations are invaluable for studying the interaction of this compound with biomolecules. By placing the compound in a simulation box with a protein or DNA, it is possible to model the binding process, identify the key interacting residues, and calculate the binding free energy. Such simulations could elucidate the role of the hydrogen bonding, halogen bonding, and π-stacking capabilities of the molecule in forming stable complexes, which is crucial for applications in medicinal chemistry. Similar computational docking and MD simulation studies are routinely performed for potential drug candidates to predict their binding affinity and mode of action. nih.gov

Applications in Advanced Chemical Synthesis

Building Block in the Synthesis of Heterocyclic Scaffolds

The strategic placement of a chloro substituent and a propan-2-ol group on the pyridine (B92270) ring of 2-(4-chloropyridin-2-yl)propan-2-ol provides multiple reaction sites, rendering it a highly useful intermediate in the synthesis of various heterocyclic systems. The chlorine atom can be readily displaced by nucleophiles, while the tertiary alcohol can undergo dehydration or be used to direct further reactions, enabling the construction of fused and substituted ring systems.

Precursor for Pyrrolo[3,2-c]pyridine Derivatives

While direct synthetic routes from this compound to pyrrolo[3,2-c]pyridine derivatives are not extensively documented in publicly available research, the structural framework of this compound suggests its potential as a precursor. The synthesis of pyrrolo[3,2-c]pyridines often involves the construction of a pyrrole (B145914) ring fused to a pyridine core. In principle, the 4-chloro position of the pyridine ring could serve as an anchoring point for a nitrogen-containing substituent, which could then undergo intramolecular cyclization to form the fused pyrrole ring. Further functionalization, potentially involving the propan-2-ol group, could lead to a variety of substituted pyrrolo[3,2-c]pyridine scaffolds.

Intermediate in Quinoline (B57606) and Pyrimidine (B1678525) Synthesis

The utility of pyridine derivatives as precursors for quinoline and pyrimidine synthesis is well-established in organic chemistry. Although specific examples detailing the conversion of this compound into these heterocycles are not readily found in the literature, its chemical properties suggest plausible synthetic pathways. For instance, the pyridine ring of this compound could potentially be cleaved and rearranged under specific reaction conditions to form a quinoline skeleton. Alternatively, the propan-2-ol side chain could be modified to introduce the necessary fragments for the construction of a fused pyrimidine ring.

Synthesis of Polyfunctional Pyridin-3,4-dicarbonitriles

The synthesis of polyfunctional pyridin-3,4-dicarbonitriles often involves the reaction of a substituted pyridine with a source of cyanide. The chlorine atom at the 4-position of this compound makes it a suitable substrate for nucleophilic substitution with cyanide ions. This reaction would introduce a nitrile group at the 4-position. Subsequent introduction of another nitrile group at the 3-position, potentially through a multi-step sequence involving the existing functional groups, could lead to the formation of a pyridin-3,4-dicarbonitrile derivative. The presence of the propan-2-ol group could offer further opportunities for diversification of the final product.

Role in the Development of Complex Molecular Architectures

The inherent reactivity of this compound makes it an attractive starting material for the assembly of complex molecular architectures. The combination of a modifiable pyridine core and a functionalized side chain allows for the sequential or convergent synthesis of elaborate structures. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The tertiary alcohol can be used to introduce chirality or to act as a handle for further derivatization, enabling the construction of molecules with precise three-dimensional arrangements.

Development of Catalytic Ligands for Organic Transformations

Pyridine-containing molecules are widely employed as ligands in metal-catalyzed organic reactions due to the ability of the nitrogen atom to coordinate with transition metals. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the metal catalyst.

Ligand Design Principles for Metal-Catalyzed Reactions

The design of effective ligands for metal-catalyzed reactions is a cornerstone of modern organic synthesis. The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the electron density at the metal center. Electron-donating groups on the pyridine ligand generally increase the electron density on the metal, which can enhance its catalytic activity in certain reactions, such as oxidative addition. Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial for other catalytic steps, like reductive elimination.

Chelation and Coordination Modes with Transition Metals

There is no available scientific literature or crystallographic data detailing the chelation or coordination of this compound with transition metals. The molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the tertiary alcohol group. This structure theoretically allows it to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a central metal ion.

In hypothetical coordination complexes, the mode of binding would be influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions. However, without experimental evidence from techniques like X-ray crystallography or spectroscopy, any description of bond angles, bond lengths, or preferred coordination geometries remains purely speculative.

Table 6.3.2.1: Hypothetical Coordination Parameters (Illustrative) (Note: The following table is for illustrative purposes only and is not based on experimental data.)

Metal Ion (Hypothetical)Coordination NumberGeometryN-Metal Bond Length (Å)O-Metal Bond Length (Å)
Pd(II)4Square PlanarData not availableData not available
Cu(II)6OctahedralData not availableData not available
Zn(II)4TetrahedralData not availableData not available

Stereochemical Control in Synthesis of Complex Molecules

No published studies were found that utilize this compound as a chiral auxiliary, ligand, or catalyst in stereoselective synthesis. The molecule itself is achiral. While derivatives could potentially be resolved into enantiomers or used to create chiral environments for asymmetric reactions, no such applications have been reported in the scientific literature. Therefore, there are no research findings or data on its efficacy in controlling the stereochemical outcome of chemical transformations.

Table 6.4.1: Enantioselective Reactions (Illustrative) (Note: The following table is for illustrative purposes only, as no studies using this compound for stereochemical control have been found.)

Reaction TypeChiral Catalyst/Auxiliary SystemSubstrateEnantiomeric Excess (ee %)
Asymmetric AldolSystem not reportedData not availableData not available
Asymmetric HydrogenationSystem not reportedData not availableData not available

Structure Activity Relationship Sar Studies for Analogues and Derivatives Academic Focus

Design Principles for Analogues with Modified Pyridine (B92270) Substitution Patterns

The rational design of analogues for 2-(4-chloropyridin-2-yl)propan-2-ol is centered on systematically modifying the substitution pattern of the pyridine ring to probe its influence on molecular properties and interactions. The pyridine moiety is a critical structural unit in numerous pharmaceutical compounds, and its substitution pattern profoundly affects its physicochemical characteristics. nih.gov A primary design strategy involves the exploration of both electronic and steric effects through the introduction of various substituents at different positions on the pyridine ring.

Key design principles include:

Positional Isomerism : Synthesizing isomers by moving the chloro substituent to other positions on the pyridine ring (e.g., C3, C5, or C6) allows for the investigation of how the relative spatial arrangement of the chloro, nitrogen, and propan-2-ol groups impacts molecular conformation and interaction potential.

Electronic Modulation : The chloro group at the C4 position acts as a moderate electron-withdrawing group (EWG). A common design strategy is to replace it with a range of other substituents to cover a spectrum of electronic properties. This includes:

Stronger EWGs : Such as trifluoromethyl (-CF₃) or cyano (-CN) groups, to enhance the electron-deficient nature of the ring. The synthesis of precursors like 2-cyano-4-chloropyridine is a known route. researchgate.net

Electron-Donating Groups (EDGs) : Such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, to increase the electron density of the pyridine ring.

Other Halogens : Replacing chlorine with fluorine, bromine, or iodine allows for a systematic study of the interplay between electronegativity and atomic size (steric bulk).

Steric Modification : Altering the size of the substituent at the C4 position can probe the steric tolerance of potential binding pockets. This can range from a small fluorine atom to bulkier groups like a t-butyl group.

Bioisosteric Replacement : Replacing the pyridine ring itself with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine) while maintaining the 2-propan-2-ol side chain is another established design approach to explore the role of the core scaffold. nih.gov

Investigation of Isomeric Forms and Their Conformational Preferences

Isomers, molecules that share the same molecular formula but have different structural arrangements, can exhibit widely varying chemical and physical properties. researchgate.net For a molecule like this compound (C₈H₁₀ClNO), several types of isomerism are relevant to its molecular behavior.

Constitutional Isomers : These isomers differ in the connectivity of their atoms. The primary constitutional isomers involve the different placement of the chloro substituent on the pyridine ring. Besides the parent compound (4-chloro isomer), other key positional isomers include:

2-(2-chloropyridin-4-yl)propan-2-ol (B2628631)

2-(3-chloropyridin-2-yl)propan-2-ol (B13129075)

2-(5-chloropyridin-2-yl)propan-2-ol (B3052340)

2-(6-chloropyridin-2-yl)propan-2-ol (B2827335)

The position of the chlorine atom significantly alters the electronic distribution and dipole moment of the molecule, which in turn affects its intermolecular interactions. Techniques like ion mobility-mass spectrometry can be used to distinguish such isomers, as they often present different collision cross-sections (CCS), a value related to their shape and size in the gas phase. researchgate.net For example, the predicted CCS for the [M+H]⁺ adduct of the 2-chloro-4-yl isomer is 133.2 Ų.

The table below shows a comparison of isomeric forms based on available data.

Compound NameCAS NumberMolecular FormulaIsomer Type
This compound40472-76-2C₈H₁₀ClNOPositional
2-(2-chloropyridin-4-yl)propan-2-ol86727847 (CID)C₈H₁₀ClNOPositional
2-(5-chloropyridin-2-yl)propan-2-ol40472-78-4C₈H₁₀ClNOPositional

Data sourced from publicly available chemical databases.

Impact of Substituent Electronic and Steric Effects on Molecular Interactions

The nature of substituents on the pyridine ring profoundly influences the molecule's interaction capabilities through a combination of electronic and steric effects. These effects modulate the strength and type of non-covalent interactions the molecule can form, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Electronic Effects : The chlorine atom at the C4-position makes the pyridine ring electron-deficient. This electronic character has a significant impact on interactions. For instance, in silico studies comparing analogues with electron-withdrawing groups (EWGs) like chlorine versus electron-donating groups (EDGs) show a marked difference in interaction energies with model protein residues. ewha.ac.kr An EWG like chlorine enhances the acidity of nearby protons and modulates the electrostatic potential of the aromatic system.

A study using Fragment Molecular Orbital (FMO) calculations analyzed the pair-interaction energies (PIE) between pyridine-based compounds and model amino acid residues. It was found that a compound with an EWG (like the chloro group in compound 1) had weaker electrostatic and charge transfer interactions with a specific residue (L398) compared to a similar compound featuring an EDG (compound 4). ewha.ac.kr Conversely, the interaction with another residue (E399) was stronger for the EWG-containing compound. ewha.ac.kr This demonstrates that substituent electronic effects can fine-tune interactions, making them more or less favorable depending on the electronic nature of the binding partner. ewha.ac.kr

Steric Effects : Steric hindrance, arising from the spatial bulk of substituents, plays a crucial role in determining molecular geometry and accessibility for interactions. While it is often assumed that bulky groups increase steric repulsion, detailed energy decomposition analyses have shown that the primary effect can sometimes be the weakening of attractive electrostatic and orbital interactions that require a specific orientation. nih.gov In the context of this compound, the gem-dimethyl groups on the propan-2-ol side chain create significant steric bulk. This bulk can influence the preferred rotational angle (dihedral angle) with respect to the pyridine ring, potentially shielding adjacent parts of the molecule from interaction. This phenomenon, known as a "steric shield," can direct intermolecular interactions to less hindered regions of the molecule.

The following table summarizes interaction energy data from an FMO study, illustrating the impact of substituents. ewha.ac.kr

Interaction PairInteraction Energy ComponentCompound 1 (with EWG - Cl) (kcal/mol)Compound 4 (with EDG) (kcal/mol)
Compound-L398Electrostatic Energy--2.91 (stronger)
Compound-L398Charge Transfer Energy--0.41 (stronger)
Compound-E399Electrostatic Energy-8.26-3.85 (weaker)
Compound-E399Charge Transfer Energy-2.28-0.95 (weaker)

Data adapted from a comparative in silico study. ewha.ac.kr A direct value for compound 1 was not provided in the source, but the text indicates the interaction for compound 4 was significantly stronger with L398 and weaker with E399 compared to compound 1.

Elucidation of Key Pharmacophores and Structural Motifs for Molecular Recognition

A pharmacophore is an abstract representation of the key molecular interaction features that are necessary for molecular recognition by a binding partner, such as a protein or enzyme. dovepress.com The elucidation of these features for this compound and its analogues provides a framework for understanding their potential interaction modes, independent of any specific biological target.

The key structural motifs of this compound give rise to the following pharmacophoric features:

Hydrogen Bond Acceptor (HBA) : The nitrogen atom in the pyridine ring is a primary hydrogen bond acceptor. Its accessibility and basicity are modulated by the electronic nature of substituents on the ring. researchgate.net

Hydrogen Bond Donor/Acceptor (HBD/HBA) : The tertiary alcohol (-OH) group is a crucial feature, capable of acting as both a hydrogen bond donor (via the proton) and a hydrogen bond acceptor (via the lone pairs on theoxygen).

Aromatic/Hydrophobic Feature : The pyridine ring itself provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic/Steric Feature : The gem-dimethyl group of the propan-2-ol substituent constitutes a distinct hydrophobic and sterically bulky region.

Halogen Atom Feature : The chlorine atom contributes to the molecule's lipophilicity and can act as a weak hydrogen bond acceptor or participate in halogen bonding.

The spatial relationship between these features is critical for molecular recognition. A successful pharmacophore model would define the precise 3D arrangement of these points—for example, the distance and angles between the pyridine nitrogen (HBA), the hydroxyl group (HBD/HBA), and the centroid of the aromatic ring. rsc.org The design of new analogues often involves creating molecules that match this 3D pharmacophoric hypothesis to probe or enhance molecular interactions. ewha.ac.krnih.gov

Computational Approaches to Predict Structural Influence on Molecular Behavior

Computational chemistry offers powerful tools to predict how structural modifications influence molecular behavior, providing insights that guide synthetic efforts. For compounds like this compound, methods like molecular docking and quantum mechanical calculations are particularly valuable.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a general protein binding site. rsc.org By placing analogues into a representative active site, researchers can generate hypothetical binding poses. Scoring functions then estimate the binding affinity, often expressed as a binding energy in kcal/mol. This allows for a comparative analysis of how changes in substitution (e.g., adding a bulky group or changing an EWG to an EDG) might improve or hinder the fit within a constrained space. While not predicting therapeutic efficacy, it provides a qualitative understanding of steric and electronic complementarity.

Fragment Molecular Orbital (FMO) Method : The FMO method is a sophisticated quantum mechanical technique that allows for detailed analysis of intermolecular interactions in large molecular systems. numberanalytics.comwikipedia.org It works by dividing the system (e.g., a ligand-protein complex) into smaller fragments and calculating their interaction energies. rsc.org A key output is the Pair-Interaction Energy (PIE), which can be decomposed into distinct physical contributions: electrostatic, exchange-repulsion, charge transfer, and dispersion forces. wikipedia.org

This approach was used to analyze analogues of chloropyridine compounds, revealing how substituents alter the interaction energy profile. ewha.ac.kr For instance, the analysis showed that an EDG strengthened electrostatic and charge transfer energies with one residue while weakening them with another, providing a granular view of the substituent's effect that goes beyond simple docking scores. ewha.ac.kr These calculations can reveal the specific forces driving molecular recognition and predict how structural changes will modulate these forces. ewha.ac.krnumberanalytics.com

The table below outlines the types of insights gained from these computational methods.

Computational MethodPrimary OutputType of Insight Provided
Molecular DockingBinding Pose, Binding Energy ScorePredicts preferred orientation and steric/shape complementarity within a binding pocket.
Fragment Molecular Orbital (FMO)Pair-Interaction Energies (PIE)Quantifies the contribution of electrostatic, charge transfer, and other forces to the interaction between the molecule and its environment.
Quantitative Structure-Activity Relationship (QSAR)Statistical ModelCorrelates physicochemical properties (descriptors) with molecular behavior to predict the properties of new analogues. ewha.ac.krnih.gov

Q & A

Basic Research Question

  • 1H/13C NMR : Look for signals corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the propan-2-ol group (δ 1.5–1.7 ppm for methyl groups, δ 4.5–5.0 ppm for hydroxyl) .
  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1550–1600 cm⁻¹ (C=C/C=N aromatic vibrations) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 201.6 (C₈H₁₁ClNO⁺) with fragments corresponding to Cl loss .

How do structural modifications at the 4-position of the pyridine ring influence the compound's reactivity and biological activity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilic substitution reactivity but reduce solubility in polar solvents .
  • Biological activity : Chlorine at the 4-position increases interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition), while bulkier groups (e.g., Br) may sterically hinder binding .
  • Comparative studies : Use analogs like 2-(4-bromopyridin-2-yl)propan-2-ol to isolate electronic vs. steric effects .

What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

  • Systematic substituent screening : Test derivatives with controlled structural variations (e.g., 4-F, 4-Br) under identical assay conditions .
  • Meta-analysis : Normalize data using parameters like IC₅₀ or Ki values and account for assay-specific variables (e.g., cell line, solvent) .
  • Computational docking : Validate activity trends by modeling interactions with target proteins (e.g., kinases) .

What are the best practices for ensuring purity and stability during the storage and handling of this compound in laboratory settings?

Q. Methodological Guidance

  • Storage : Keep at 4°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis .
  • Purity checks : Perform HPLC (C18 column, acetonitrile/water mobile phase) quarterly to detect degradation .
  • Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions .

How can computational chemistry models predict the interaction mechanisms between this compound and biological targets?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., receptors, enzymes) using crystal structures from the PDB .
  • QSAR studies : Correlate substituent properties (Cl vs. CH₃) with activity trends to guide derivative design .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction scalability : Transition from batch to flow chemistry for improved heat/mass transfer in halogenation steps .
  • Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up .
  • Yield optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature) .

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